molecular formula C19H19FN4O3 B2441644 2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775354-05-6

2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2441644
CAS No.: 1775354-05-6
M. Wt: 370.384
InChI Key: VHBVIGABVQMBKI-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-12-21-17(22-27-12)16-15-8-3-2-4-9-23(15)19(26)24(18(16)25)11-13-6-5-7-14(20)10-13/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBVIGABVQMBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione (CAS Number: 1775354-05-6) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O3C_{19}H_{19}FN_{4}O_{3} with a molecular weight of 370.4 g/mol. The structure features a tetrahydropyrimidoazepine core and an oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number1775354-05-6
Molecular FormulaC₁₉H₁₉FN₄O₃
Molecular Weight370.4 g/mol
Melting PointN/A
Boiling PointN/A

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities including anti-inflammatory and antimicrobial properties. Specifically, the oxadiazole moiety has been associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating neurodegenerative diseases such as Alzheimer's disease .

Inhibition of Cholinesterases

The compound has been evaluated for its ability to inhibit cholinesterases. In vitro studies demonstrated that it binds effectively to the active sites of AChE and BChE. The IC50 values indicate a potent inhibitory effect with values ranging from 12.8 µM to 99.2 µM for AChE inhibition depending on the structural modifications made to the oxadiazole .

Antioxidant Properties

The antioxidant activity of the compound was assessed using various assays including DPPH radical scavenging and reducing power assays. Preliminary results suggest that it exhibits significant antioxidant activity comparable to standard antioxidants like ascorbic acid . This property may contribute to its neuroprotective effects.

Neuroprotective Effects

Compounds similar in structure have shown neuroprotective properties by preventing oxidative stress-induced neuronal damage. The presence of the oxadiazole moiety enhances this effect by modulating pathways involved in cellular defense mechanisms against oxidative stress .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on AChE Inhibition : A series of 5-aryl-1,3,4-oxadiazol-2-amines were synthesized and tested for their ability to inhibit AChE. Compounds with similar structural features to our target compound showed promising results as dual inhibitors with significant binding affinity .
  • Antioxidant Activity Assessment : Research into related oxadiazole derivatives revealed enhanced antioxidant properties when phenyl substituents were present at specific positions on the oxadiazole ring. This suggests that our compound may also benefit from similar structural modifications to boost its antioxidant capacity .

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